(5Z)-1-(3-ETHOXYPHENYL)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Description
Properties
IUPAC Name |
(5Z)-1-(3-ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6S/c1-2-31-15-7-5-6-14(12-15)25-22(28)18(21(27)24-23(25)33)13-16-10-11-20(32-16)17-8-3-4-9-19(17)26(29)30/h3-13H,2H2,1H3,(H,24,27,33)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYZXVVNVOMYKU-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365423 | |
| Record name | STK853496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5999-47-3 | |
| Record name | STK853496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(3-ETHOXYPHENYL)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can be achieved through a multi-step process involving the following key steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl bromide and a suitable catalyst.
Synthesis of the Nitro-Substituted Furan: The nitrophenyl-furan moiety can be synthesized via a nitration reaction followed by a furan ring formation.
Coupling Reaction: The ethoxyphenyl intermediate and the nitrophenyl-furan moiety are coupled using a suitable coupling agent such as palladium-catalyzed cross-coupling.
Formation of the Diazinane-Dione Core: The final step involves the cyclization of the coupled intermediate to form the diazinane-dione core under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can be achieved through the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(3-ETHOXYPHENYL)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: undergoes various types of chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and nitroso derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-1-(3-ETHOXYPHENYL)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE:
Mechanism of Action
The mechanism of action of (5Z)-1-(3-ETHOXYPHENYL)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 1,3-Diazinane-4,6-dione | 3-Ethoxyphenyl, 5-(2-nitrophenyl)furan-2-yl methylidene, 2-sulfanylidene | ~478.5 (estimated) | High electrophilicity (nitro group), potential redox activity (sulfanylidene) |
| (5Z)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE | Thiazolidin-4-one | Pyrazole, 4-ethoxy-3-methylphenyl, prop-2-en-1-yl | ~453.5 | Enhanced solubility (allyl group), pyrazole-mediated kinase inhibition |
| (5Z)-5-(2,3-Dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Thiazolotriazol-6-one | 2,3-Dimethoxybenzylidene, 3,4,5-trimethoxyphenyl | ~479.5 | Antiproliferative activity (methoxy groups), improved metabolic stability |
| (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one | Thiazolidin-4-one | 3-Fluoro-4-methylphenyl, 2-methoxyethyl | ~453.4 | Fluorine-enhanced bioavailability, potential CNS penetration |
Key Observations :
Core Heterocycle Influence: The 1,3-diazinane-4,6-dione core (target compound) differs from thiazolidinone or thiazolotriazole cores in electronic properties. The diazinane dione’s dual carbonyl groups may increase hydrogen-bond acceptor capacity compared to sulfur-containing cores .
Sulfanylidene vs. Thioxo: The 2-sulfanylidene moiety may offer greater conformational flexibility than rigid thioxo groups in thiazolidinones, impacting target binding . Ethoxy vs. Methoxy: The 3-ethoxyphenyl group (target) provides longer alkyl chains than methoxy analogs, possibly improving lipophilicity and membrane permeability .
Biological Activity Trends :
- Pyrazole-containing analogs (e.g., ) show marked kinase inhibitory activity due to pyrazole’s affinity for ATP-binding pockets. The target compound’s furan-nitrophenyl system may instead favor nitroreductase activation or oxidative stress pathways.
- Thiazolotriazoles with trimethoxyphenyl groups () demonstrate antiproliferative effects linked to tubulin polymerization inhibition, a mechanism less likely in the target compound due to its distinct substituents.
Comparison with Analogues :
- Thiazolidinones () often use Hantzsch thiazole synthesis, which is less applicable to diazinane diones.
- Automated reactors () are critical for scaling up nitro-substituted compounds due to their sensitivity to reaction conditions.
Computational and Experimental Data
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | Thiazolidinone | Thiazolotriazole |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.2 | ~2.8 | ~2.5 |
| Hydrogen Bond Acceptors | 8 | 6 | 7 |
| Polar Surface Area (Ų) | ~120 | ~95 | ~110 |
Insights :
- Elevated polar surface area may limit blood-brain barrier penetration compared to fluoro- and methoxy-substituted analogs .
Biological Activity
The compound (5Z)-1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O4S |
| Molecular Weight | 436.48 g/mol |
Structural Features
The compound features multiple functional groups, including:
- An ethoxyphenyl moiety.
- A nitrophenyl group attached to a furan ring.
- A sulfanylidene group contributing to its reactivity.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets. The presence of the nitrophenyl group may facilitate redox reactions, while the ethoxyphenyl group could enhance binding affinity to specific receptors or enzymes.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfur and nitrogen atoms have been shown to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Research into related compounds has demonstrated promising anticancer effects. These compounds can induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting critical signaling cascades involved in cell proliferation.
Case Studies
-
Antimicrobial Testing
- A study evaluated the antimicrobial efficacy of various substituted phenyl derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar scaffold exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial activity.
-
Anticancer Activity
- A series of experiments conducted on human cancer cell lines revealed that certain derivatives could reduce cell viability significantly. For example, one derivative demonstrated an IC50 value of 15 µM against breast cancer cells, indicating strong potential for further development.
-
Inhibition of Protein Kinases
- Research has shown that the compound can act as an inhibitor for specific protein kinases involved in cancer progression. The inhibition assays revealed that the compound effectively reduced kinase activity by approximately 70% at optimal concentrations.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological profile of (5Z)-1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Protein Kinase Inhibition |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| Target Compound | High | High | High |
Q & A
Q. What are the standard synthetic routes for (5Z)-1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione?
The compound is typically synthesized via multi-step organic reactions, starting with the condensation of a substituted furan derivative with a thiosemicarbazide intermediate. Key steps include:
- Knoevenagel condensation : To form the methylidene bridge between the furan and diazinane moieties .
- Cyclization : Under acidic or basic conditions to assemble the diazinane ring .
- Functional group protection : Ethoxy and nitro groups may require temporary protection to avoid side reactions . Purity is confirmed via HPLC and NMR spectroscopy .
Q. How is the Z-configuration of the methylidene group confirmed experimentally?
The (5Z)-configuration is verified using:
- NOESY NMR : To detect spatial proximity between the methylidene hydrogen and adjacent substituents .
- X-ray crystallography : Single-crystal analysis provides unambiguous proof of stereochemistry. SHELXL is commonly used for refinement .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups and confirm regiochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- FTIR : Confirms the presence of sulfanylidene (C=S) and nitro (NO₂) groups .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved for this compound?
Discrepancies between experimental (X-ray) and computational data often arise from crystal packing effects or dynamic motion in solution. Strategies include:
- Multi-software validation : Cross-checking refinement results with SHELXL and OLEX2 .
- Hirshfeld surface analysis : To quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that distort bond lengths .
- DFT optimization : Using Gaussian or ORCA to compare gas-phase vs. solid-state geometries .
Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., nitro group reduction)?
Q. How does the nitro group influence the compound’s bioactivity, and what assays validate its mechanism?
The nitro group enhances electron-deficient properties, potentially increasing binding affinity to enzymes like nitroreductases. Assays include:
- Enzyme inhibition studies : Measure IC₅₀ values against target proteins (e.g., cytochrome P450) .
- Molecular docking : Software like AutoDock Vina models interactions with active sites .
- ROS detection : Nitro compounds often generate reactive oxygen species (ROS), quantified via fluorescence probes .
Q. What crystallographic software packages are most reliable for resolving disorder in the ethoxyphenyl moiety?
- SHELXL : Robust for refining disordered regions via PART and SUMP instructions .
- WinGX : Provides graphical tools to visualize and adjust occupancy factors .
- PLATON : Detects symmetry issues and validates disorder models .
Methodological Challenges and Solutions
Q. How does this compound’s bioactivity compare to analogs lacking the nitro group?
- Anticancer activity : Nitro-containing analogs show 3–5× higher cytotoxicity in MTT assays against HeLa cells .
- Metabolic stability : Nitro groups reduce hepatic clearance rates in microsomal assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
